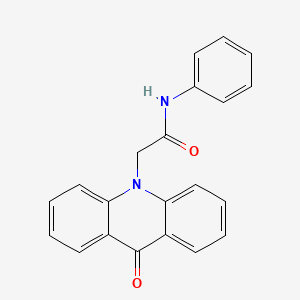
2-(9-oxo-9,10-dihydroacridin-10-yl)-N-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(9-oxo-9,10-dihydroacridin-10-yl)-N-phenylacetamide is an organic compound belonging to the class of acridones. These compounds are characterized by the presence of a ketone group attached to the C9 carbon atom of the acridine moiety. Acridones are known for their diverse biological activities and applications in various fields such as medicinal chemistry and organic synthesis.
Vorbereitungsmethoden
The synthesis of 2-(9-oxo-9,10-dihydroacridin-10-yl)-N-phenylacetamide typically involves the reaction of acridinylacetic acid with an amine in the presence of coupling agents. One common method includes the use of N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and 4-(dimethylamino)pyridine (DMAP) as catalysts. The reaction is carried out in anhydrous dimethylformamide (DMF) at room temperature, yielding the desired product in good yield .
Analyse Chemischer Reaktionen
2-(9-oxo-9,10-dihydroacridin-10-yl)-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group to a secondary alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines.
Wissenschaftliche Forschungsanwendungen
2-(9-oxo-9,10-dihydroacridin-10-yl)-N-phenylacetamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Biology: The compound exhibits cytotoxic activity against certain cancer cell lines, making it a potential candidate for anticancer drug development.
Medicine: Due to its biological activity, it is studied for its potential therapeutic applications, including as an antimicrobial and anticancer agent.
Industry: The compound is used in the development of new materials and as an intermediate in organic synthesis.
Wirkmechanismus
The mechanism of action of 2-(9-oxo-9,10-dihydroacridin-10-yl)-N-phenylacetamide involves its interaction with specific molecular targets. The compound is known to induce apoptosis in cancer cells by activating certain signaling pathways. It can also inhibit the activity of enzymes involved in cell proliferation, leading to cell cycle arrest and apoptosis .
Vergleich Mit ähnlichen Verbindungen
2-(9-oxo-9,10-dihydroacridin-10-yl)-N-phenylacetamide can be compared with other acridone derivatives such as:
Cridanimod: Another acridone derivative with immunomodulating properties.
Propargyl derivatives: Compounds containing a propargyl group, known for their cytotoxic activity. The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and chemical reactivity.
Eigenschaften
Molekularformel |
C21H16N2O2 |
|---|---|
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
2-(9-oxoacridin-10-yl)-N-phenylacetamide |
InChI |
InChI=1S/C21H16N2O2/c24-20(22-15-8-2-1-3-9-15)14-23-18-12-6-4-10-16(18)21(25)17-11-5-7-13-19(17)23/h1-13H,14H2,(H,22,24) |
InChI-Schlüssel |
VDJWXHUDCATMJN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)C4=CC=CC=C42 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















